molecular formula C24H30ClN3O4S B2431505 N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1217062-25-3

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2431505
CAS No.: 1217062-25-3
M. Wt: 492.03
InChI Key: NNVSEUDETAFCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O4S and its molecular weight is 492.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a benzothiazole moiety, which is known for various pharmacological effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C23H27ClN4O2SC_{23}H_{27}ClN_{4}O_{2}S, with a molecular weight of approximately 491.1 g/mol. The structural characteristics include:

  • Benzothiazole Ring : Contributes to the compound's biological activity.
  • Dihydrobenzo[d]dioxine Structure : May influence the pharmacokinetics and bioavailability.
  • Diethylamino Group : Potentially enhances solubility and bioactivity.

Biological Activity Overview

Research into similar compounds suggests that the benzothiazole derivatives exhibit various biological activities, including:

  • Antiproliferative Activity : Some derivatives have shown selective activity against cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 1.2 to 5.3 µM .
  • Antioxidant Properties : Compounds bearing methoxy and hydroxy groups have demonstrated enhanced antioxidant activities, which may contribute to their protective effects against oxidative stress .
  • Antibacterial Activity : Certain derivatives have shown effectiveness against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Antiproliferative Activity

In studies focusing on similar benzothiazole derivatives:

  • The presence of methoxy and hydroxy substituents significantly increased antiproliferative activity against various cancer cell lines.
  • For instance, compounds with two hydroxy groups exhibited strong activity against MCF-7 cells (IC50 = 3.1 µM) while maintaining lower cytotoxicity towards normal cells .

Antioxidant Activity

Research indicates that compounds with electron-donating groups (like methoxy) can stabilize free radicals:

  • A study highlighted that certain benzimidazole derivatives displayed improved antioxidative properties compared to standard antioxidants like BHT .
  • The antioxidant mechanism involves the donation of hydrogen atoms or electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage .

Antibacterial Activity

The antibacterial efficacy of related compounds has been documented:

  • Hydroxy-substituted derivatives demonstrated significant activity against Enterococcus faecalis with MIC values as low as 8 µM .
  • This suggests that modifications in the structure can enhance antibacterial properties.

Case Studies

Several studies have synthesized and evaluated the biological activities of related compounds:

  • Study on Benzimidazole Derivatives :
    • Investigated the influence of substituents on biological activity.
    • Found that N-substituted benzimidazole carboxamides showed pronounced antiproliferative effects in vitro .
  • Antioxidant Capacity Assessment :
    • Various benzothiazole derivatives were tested for their ability to scavenge free radicals.
    • Results indicated a correlation between structural modifications and increased antioxidant capacity .
  • Antibacterial Testing :
    • Compounds were screened against multiple bacterial strains.
    • Results confirmed that specific structural features enhance antibacterial potency .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S.ClH/c1-5-26(6-2)13-14-27(23(28)20-15-30-17-9-7-8-10-18(17)31-20)24-25-21-19(29-4)12-11-16(3)22(21)32-24;/h7-12,20H,5-6,13-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVSEUDETAFCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.